molecular formula C17H24N2O6S B3946128 1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate

1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate

Cat. No. B3946128
M. Wt: 384.4 g/mol
InChI Key: OPDNKSHLJGAEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIOP or L-690,330 and is a selective and potent inhibitor of the dopamine transporter (DAT). In

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate involves the inhibition of the dopamine transporter (this compound). This compound binds to the this compound and prevents the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the synapse, which can have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase dopamine levels in the synapse, which can have therapeutic effects. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate has several advantages for lab experiments. This compound is a selective and potent inhibitor of the dopamine transporter (this compound), which makes it a useful tool for studying the role of the this compound in various physiological processes. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a useful tool for studying the neurobiological mechanisms underlying anxiety and depression.
One limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound has not been extensively studied in humans, and its effects in humans may differ from its effects in animal models.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate. One direction is to further investigate the therapeutic potential of this compound for the treatment of anxiety and depression. Another direction is to investigate the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could investigate the long-term safety and efficacy of this compound in humans. Finally, future research could investigate the potential use of this compound as a tool for studying the role of the dopamine transporter in various physiological processes.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. This compound has been shown to be a selective and potent inhibitor of the dopamine transporter (this compound). The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synapse. Inhibition of the dopamine transporter leads to an increase in dopamine levels in the synapse, which can have therapeutic effects.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-ethylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S.C2H2O4/c1-2-20(18,19)17-9-7-16(8-10-17)15-11-13-5-3-4-6-14(13)12-15;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDNKSHLJGAEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate
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1-(2,3-dihydro-1H-inden-2-yl)-4-(ethylsulfonyl)piperazine oxalate

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